Imidazo[2,1-c][1,2,4]triazine
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Overview
Description
Imidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-1,3,5-triazines with α-haloaldehydes or ketones can lead to the formation of the this compound core .
- Another approach involves the use of multicomponent reactions, where various starting materials are combined in a single reaction vessel to form the desired product. This method is advantageous due to its efficiency and simplicity .
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the this compound ring are replaced by other groups.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, nucleophiles.
Major Products Formed:
- Oxidation products: Various oxidized derivatives depending on the specific conditions and reagents used.
- Reduction products: Reduced forms of the compound with different functional groups.
- Substitution products: Compounds with substituted functional groups on the this compound ring .
Scientific Research Applications
Imidazo[2,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Imidazo[1,2-a][1,3,5]triazine, imidazo[2,1-b][1,3]thiazine, and imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine.
Uniqueness: this compound stands out due to its specific ring structure and the diverse range of biological activities it exhibits.
Properties
CAS No. |
4342-90-9 |
---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-3-9-4-2-7-8-5(9)6-1/h1-4H |
InChI Key |
YLOHMDLHIBDRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=NC2=N1 |
Origin of Product |
United States |
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